molecular formula C17H15N3O4 B11488500 (4Z)-4-[2-(2,4-dimethoxyphenyl)hydrazinylidene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[2-(2,4-dimethoxyphenyl)hydrazinylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11488500
M. Wt: 325.32 g/mol
InChI Key: OSSBGXGTICHNOS-UHFFFAOYSA-N
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Description

The compound (4Z)-4-[2-(2,4-DIMETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic molecule that features a hydrazone linkage and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2,4-DIMETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,4-dimethoxyphenylhydrazine with a suitable oxazolone precursor. The reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the yield and purity of the compound. The use of automated systems for temperature and pH control can also improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(2,4-DIMETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(4Z)-4-[2-(2,4-DIMETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which (4Z)-4-[2-(2,4-DIMETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves its interaction with specific molecular targets. The hydrazone linkage and oxazolone ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[2-(2,4-DIMETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: can be compared with other hydrazone and oxazolone derivatives.

    2,4-Dimethoxyphenylhydrazine: A precursor in the synthesis of the compound.

    Oxazolone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

The uniqueness of (4Z)-4-[2-(2,4-DIMETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

4-[(2,4-dimethoxyphenyl)diazenyl]-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C17H15N3O4/c1-22-12-8-9-13(14(10-12)23-2)19-20-15-17(21)24-16(18-15)11-6-4-3-5-7-11/h3-10,21H,1-2H3

InChI Key

OSSBGXGTICHNOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(OC(=N2)C3=CC=CC=C3)O)OC

Origin of Product

United States

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